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Compound of Interest

6-Bromopyrazolo[1,5-a]pyridine-2-
Compound Name:
carboxylic acid

Cat. No.: B1439350

An In-depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system recognized in medicinal
chemistry as a "privileged structure." This designation stems from its ability to serve as a
versatile framework for designing ligands that can interact with a wide range of biological
targets. The rigid, planar nature of this bicyclic system, combined with its unique electronic
properties, makes it an ideal starting point for the development of novel therapeutic agents.

This guide focuses on a specific, highly functionalized derivative: 6-Bromopyrazolo[1,5-
a]pyridine-2-carboxylic acid. The strategic placement of a bromine atom and a carboxylic
acid group on this scaffold creates a molecule of significant interest to researchers and drug
development professionals. The carboxylic acid at the 2-position provides a handle for forming
amides and esters, enabling the exploration of structure-activity relationships (SAR) through
library synthesis. Simultaneously, the bromine atom at the 6-position serves as a key functional
group for modern cross-coupling reactions, allowing for the introduction of diverse aryl,
heteroaryl, or alkyl substituents.

Derivatives of the parent 6-Bromopyrazolo[1,5-a]pyridine have been identified as valuable
reagents in the discovery of selective PI3Ka (Phosphoinositide 3-kinase alpha) inhibitors, which
are a major focus in oncology research.[1][2] Furthermore, the broader class of pyrazolo[1,5-
a]pyridine-based molecules has shown potential in treating a range of conditions, including
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neurological disorders and cancer.[3] This positions 6-Bromopyrazolo[1,5-a]pyridine-2-
carboxylic acid as a crucial building block for accessing novel chemical matter with significant
therapeutic potential.

Caption: Chemical structure of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is
fundamental for its effective use in a research setting.

Core Properties

The key physicochemical identifiers and properties for 6-Bromopyrazolo[1,5-a]pyridine-2-
carboxylic acid are summarized below. This data is critical for accurate record-keeping,
material sourcing, and experimental design.

Property Value Reference
CAS Number 876379-74-7 [4]
Molecular Formula CsHsBrN20:2 [4]
Molecular Weight 241.04 g/mol [5]

Physical Form Solid [4]

Purity Typically 297% [4]

Storage Temperature Refrigerator (2-8°C) [41[6]

InChi Key FQSDTISBBQCEQT- )

UHFFFAOYSA-N

Solubility Profile (Qualitative)

Based on its molecular structure, 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is
predicted to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and
dimethyl sulfoxide (DMSO). Due to the acidic nature of the carboxylic acid group, it is also
expected to be soluble in aqueous basic solutions (e.g., 1M NaOH) through the formation of its
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carboxylate salt. Its solubility in lower-polarity solvents like dichloromethane or ethyl acetate is

likely limited.

Safety and Handling

This compound is classified as hazardous and requires careful handling to minimize exposure.

The Globally Harmonized System (GHS) classification provides a clear summary of the

associated risks.

GHS Classification Information Reference
Pictogram e
Signal Word Warning [4161[7]

Hazard Statements

H302: Harmful if
swallowed.H315: Causes skin
irritation.H319: Causes serious
eye irritation.H335: May cause

respiratory irritation.

(410718l

Precautionary Statements

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.P280: Wear protective
gloves/protective clothing/eye
protection/face
protection.P302+P352: IF ON
SKIN: Wash with plenty of
water.P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

[7]

Causality Behind Handling Procedures: The specified hazard statements necessitate the use of

standard personal protective equipment (PPE), including nitrile gloves, safety glasses, and a

lab coat.[9] All manipulations of the solid material should be performed in a certified chemical
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fume hood to prevent inhalation of dust, which can cause respiratory irritation.[9] The risk of
skin and eye irritation underscores the importance of proper glove removal techniques and the
immediate washing of any affected areas.[9]

Synthesis and Purification

The synthesis of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is not widely detailed in
peer-reviewed literature; however, a logical and efficient pathway can be derived from
established chemical principles and the availability of key starting materials.

Retrosynthetic Analysis

The most direct and industrially scalable approach to a carboxylic acid is the hydrolysis of its
corresponding ester. The precursor, Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS
1176413-18-5), is commercially available, making this the preferred synthetic route.[10] The
retrosynthetic logic is a simple disconnection at the ester functional group.

6-Bromopyrazolo[l,5-a]pyridine“ Ester Hydrolysis > Ethyl 6-bromopyrazolo[1,5-a]pyridine-
2-carboxylic acid J 2-carboxylate

Click to download full resolution via product page

Caption: Retrosynthetic approach for the target molecule.

Recommended Synthesis Protocol

This protocol describes the saponification (base-catalyzed hydrolysis) of the ethyl ester
precursor. This method is chosen for its high efficiency and straightforward workup procedure,
adapted from similar hydrolyses of related isomers.[2][11]

Step-by-Step Methodology:

o Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-
bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq.).

e Solvent Addition: Add a mixture of ethanol (EtOH) and water (e.g., a 3:1 v/v ratio) to dissolve
or suspend the starting material.
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» Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq., e.g., 1M
solution) to the flask.

» Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours or gently
reflux for 4-6 hours. The choice of temperature depends on the reactivity of the substrate and
desired reaction time; room temperature is often sufficient and minimizes side reactions.

e Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the
starting material spot has been completely consumed.

o Workup - Solvent Removal: Once complete, remove the ethanol from the reaction mixture
under reduced pressure using a rotary evaporator.

o Workup - Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify
to pH 1-2 by adding 1M hydrochloric acid (HCI). The product, being less soluble in acidic
water, will precipitate out as a solid.

« |solation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to
remove any residual salts.

e Drying: Dry the collected solid under vacuum to yield the final product, 6-
Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.

Purification and Validation

The crude product can be purified by recrystallization from a suitable solvent system (e.qg.,
ethanol/water) if necessary. The protocol is self-validating through rigorous characterization of
the final product. Purity should be assessed by High-Performance Liquid Chromatography
(HPLC), and the structure must be confirmed by NMR and Mass Spectrometry.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1439350?utm_src=pdf-body
https://www.benchchem.com/product/b1439350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start:
Ethyl Ester Precursor

:

Saponification
(NaOH, EtOH/H20)

Workup:
EtOH Removal,
Acidification (HCI)

Isolation:
Vacuum Filtration

Purification:
Recrystallization (optional)
Analysis:

(HPLC, NMR, MS)

Final Product:
Pure Carboxylic Acid

Figure 3: Synthesis & Purification Workflow

Click to download full resolution via product page
Caption: General experimental workflow for synthesis and validation.

Spectroscopic and Analytical Characterization

While public domain spectra for this specific compound are scarce, its structure allows for the
confident prediction of key analytical signatures essential for its unambiguous identification.
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Analytical Technique

Predicted Salient Features

1H NMR (400 MHz, DMSO-ds)

0 ~13.0 ppm (s, 1H): Broad singlet for the
carboxylic acid proton.d ~7.5-9.0 ppm (m, 4H):
Multiple signals in the aromatic region
corresponding to the four protons on the bicyclic
ring system.d ~7.2 ppm (s, 1H): Singlet for the

proton at the 3-position.

13C NMR (100 MHz, DMSO-ds)

0 ~165 ppm: Carbonyl carbon of the carboxylic
acid.d ~110-150 ppm: Multiple signals
corresponding to the eight carbons of the
aromatic pyrazolo[1,5-a]pyridine ring. The
carbon bearing the bromine will be shifted

upfield.

Mass Spectrometry (ESI-)

[M-H]~ at m/z ~239/241: A characteristic doublet
of peaks of approximately equal intensity,
representing the two isotopes of bromine (7°Br
and 81Br).

Infrared (IR) Spectroscopy

~2500-3300 cm~t: Very broad band for the O-H
stretch of the carboxylic acid.~1700 cm~1;
Strong, sharp band for the C=0 stretch of the
carboxylic acid.~1500-1600 cm~1: C=C and

C=N stretching of the aromatic rings.

Expertise Behind Predictions: The predicted NMR shifts are based on standard chemical shift

values for aromatic and carboxylic acid protons/carbons, with adjustments for the electronic

effects of the heterocyclic system. The most definitive feature in the mass spectrum of a

monobrominated compound is the isotopic M/M+2 pattern, which provides immediate

confirmation of bromine's presence.

Chemical Reactivity and Applications in Drug

Discovery

The synthetic utility of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid lies in the

orthogonal reactivity of its two key functional groups. This allows for selective, stepwise
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modifications to build molecular complexity.

Reactions at the Carboxylic Acid

The 2-carboxylic acid group is a versatile handle for derivatization, most commonly through
amide bond formation. This is a cornerstone of medicinal chemistry for modulating properties
like solubility, cell permeability, and target engagement.

» Amide Coupling: Reaction with a primary or secondary amine using standard coupling
reagents (e.g., EDC/HOBt, HATU) yields the corresponding amide. This allows for the
introduction of a vast array of side chains.

« Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or
using coupling agents can produce various esters.

Reactions at the Bromo Substituent

The 6-bromo group is ideally suited for palladium-catalyzed cross-coupling reactions, enabling
the formation of new carbon-carbon and carbon-nitrogen bonds.

e Suzuki Coupling: Reaction with a boronic acid or ester to introduce new aryl or heteroaryl
groups.

¢ Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl moieties.

o Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, introducing
amino substituents.
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Figure 4: Key Reaction Pathways
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Caption: Major synthetic transformations of the title compound.

Application as a Medicinal Chemistry Building Block

The dual functionality of this molecule makes it an exemplary building block for generating
compound libraries for high-throughput screening. A typical drug discovery workflow would
involve:

» Scaffold Derivatization: Synthesizing a library of amides by reacting the carboxylic acid with
a diverse set of amines.

o Core Modification: Taking a promising amide "hit" from the initial screen and further
modifying it via Suzuki or other cross-coupling reactions at the bromine position to optimize
potency and selectivity.

This stepwise approach allows for a systematic exploration of the chemical space around the
pyrazolo[1,5-a]pyridine core, accelerating the identification of lead compounds for therapeutic
development. Its relevance as a precursor for kinase inhibitors, among other target classes,
makes it a high-value reagent for any drug discovery program.[1][2][12]

Conclusion

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a strategically designed chemical entity
that offers significant advantages to the research and drug discovery community. Its well-
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defined physicochemical properties, coupled with a predictable safety profile, allow for its
confident integration into laboratory workflows. The presence of two orthogonally reactive
functional groups—a carboxylic acid and a bromine atom—provides chemists with a powerful
and flexible tool for synthesizing novel and complex molecules. As the demand for innovative
therapeutics continues to grow, the utility of such versatile building blocks in constructing the
next generation of medicines cannot be overstated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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